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Bocidelpar (ASP0367, MA-0211) is a selective, orally active, small-molecule modulator of the
Peroxisome Proliferator-Activated Receptor delta (PPARJd). Developed by Mitobridge, a
subsidiary of Astellas Pharma, Bocidelpar was investigated for its potential therapeutic
benefits in diseases associated with mitochondrial dysfunction, notably Primary Mitochondrial
Myopathy (PMM) and Duchenne Muscular Dystrophy (DMD).[1][2][3][4] This technical guide
provides a comprehensive overview of Bocidelpar's mechanism of action, summarizing key
preclinical and clinical findings.

Core Mechanism of Action: PPAR® Activation

Bocidelpar functions as an agonist for PPARJ, a ligand-activated transcription factor belonging
to the nuclear hormone receptor superfamily. PPARS is highly expressed in tissues with high
energy demands, such as skeletal muscle, and plays a crucial role in regulating cellular energy
homeostasis.

Upon binding to Bocidelpar, PPARS undergoes a conformational change, leading to the
recruitment of coactivator proteins. This complex then heterodimerizes with the Retinoid X
Receptor (RXR). The resulting PPARJ/RXR heterodimer binds to specific DNA sequences
known as Peroxisome Proliferator Response Elements (PPRES) located in the promoter
regions of target genes. This binding initiates the transcription of genes involved in key
metabolic pathways.
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The primary downstream effects of Bocidelpar-mediated PPARJ activation include:

 Increased Fatty Acid Oxidation (FAO): Upregulation of genes encoding for enzymes and
transporters essential for the breakdown of fatty acids for energy production.

o Enhanced Mitochondrial Biogenesis: Stimulation of the production of new mitochondria, the
primary sites of cellular respiration and energy generation.

By promoting these processes, Bocidelpar was hypothesized to improve mitochondrial
function and, consequently, muscle performance and endurance in patients with mitochondrial

myopathies.[1]

Signaling Pathway and Experimental Workflow

The signaling cascade initiated by Bocidelpar and the general workflow for its evaluation are
depicted in the following diagrams.
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Bocidelpar Signaling Pathway
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Experimental Workflow for Bocidelpar Evaluation

Preclinical and Clinical Data
Pharmacodynamics and Target Gene Expression

Preclinical studies in mouse models of DMD (mdx mice) and in human DMD myotubes
demonstrated that Bocidelpar increased the expression of PPARJ target genes. In a Phase 1
study involving healthy adults, oral administration of Bocidelpar resulted in a dose-dependent
upregulation of six PPARJ target genes in the blood:

o ABCAL (ATP Binding Cassette Subfamily A Member 1)
o ACAAZ2 (Acetyl-CoA Acyltransferase 2)

o ACADVL (Acyl-CoA Dehydrogenase Very Long Chain)
e CPT1a (Carnitine Palmitoyltransferase 1A)

o PDK4 (Pyruvate Dehydrogenase Kinase 4)

e SLC25A20 (Solute Carrier Family 25 Member 20)
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These genes are critically involved in fatty acid transport and oxidation, and mitochondrial
metabolism. While the precise fold-change in expression from these studies is not publicly
available, the consistent upregulation of these target genes provided evidence of target
engagement.

Table 1: Pharmacodynamic Effects of Bocidelpar

Parameter Observation Source

Dose-dependent upregulation
of ABCAL, ACAA2, ACADVL,
CPT1a, PDK4, and
SLC25A20.

Target Gene Expression

Preclinical data suggests
) ) ] improved mitochondrial
Mitochondrial Function ) ] o
biogenesis and function in

muscle cells.

Preclinical studies in mdx mice
Muscle Function showed increased exercise

endurance.

Pharmacokinetics

Phase 1 clinical trial data in healthy adults revealed that Bocidelpar is rapidly absorbed
following oral administration, with a time to maximum plasma concentration (Tmax) of
approximately 1.5 to 2.24 hours under fasting conditions. The mean half-life ranged from 14.1
to 17.5 hours for doses between 10 to 75 mg, with steady-state being achieved after four days
of once-daily dosing.

Table 2: Pharmacokinetic Parameters of Bocidelpar in Healthy Adults

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b10830031?utm_src=pdf-body
https://www.benchchem.com/product/b10830031?utm_src=pdf-body
https://www.benchchem.com/product/b10830031?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Value Conditions Source
Tmax (median) 1.50 - 2.24 hours Single dose, fasting

) Multiple once-daily
Half-life (mean) 14.1 - 17.5 hours

doses (10-75 mg)

) Multiple once-daily
Steady State Achieved after 4 days
doses

Clinical Trials and Discontinuation

Bocidelpar advanced to Phase 2 clinical trials for PMM. The MOUNTAINSIDE study
(NCT04641962) was a randomized, double-blind, placebo-controlled trial designed to assess
the efficacy, safety, and tolerability of Bocidelpar in participants with PMM. The primary
efficacy endpoint was the change in the 6-minute walk test (6MWT). However, the trial was
terminated in May 2024 because it failed to meet the pre-specified criteria for efficacy.
Subsequently, in April 2024, Astellas announced the discontinuation of the Bocidelpar
program.

Experimental Protocols

While specific, detailed protocols for Bocidelpar studies are proprietary, the following sections
outline representative methodologies for the key assays used to evaluate its function as a
PPARS® modulator.

PPARO Reporter Gene Assay

This assay is used to determine the in vitro potency of a compound in activating the PPARd
receptor.

Principle: HEK293T cells are transiently co-transfected with two plasmids: one expressing the
full-length human PPARS protein and another containing a luciferase reporter gene under the
control of a PPRE promoter. Upon activation of PPARd by a ligand, the PPARJ/RXR
heterodimer binds to the PPRE and drives the expression of luciferase. The resulting
luminescence is proportional to the extent of PPARS activation.

Methodology:
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e Cell Culture and Transfection: HEK293T cells are cultured in a 96-well plate. The cells are
then co-transfected with the PPARS expression plasmid and the PPRE-luciferase reporter
plasmid using a suitable transfection reagent.

o Compound Treatment: After an incubation period to allow for plasmid expression, the cells
are treated with varying concentrations of Bocidelpar or a reference agonist.

e Lysis and Luminescence Reading: Following treatment, the cells are lysed, and a luciferase
substrate is added. The luminescence is measured using a plate-reading luminometer.

o Data Analysis: The luminescence signal is normalized to a control (e.g., Renilla luciferase
activity from a co-transfected control plasmid). The data is then plotted as a dose-response
curve to determine the EC50 value (the concentration of the compound that elicits a half-
maximal response).

Quantitative PCR (gPCR) for Target Gene Expression

This method is employed to quantify the change in the expression of PPARS target genes
following treatment with Bocidelpar.

Principle: Total RNA is extracted from cells or tissues and reverse-transcribed into
complementary DNA (cDNA). The cDNA is then used as a template for gPCR, which amplifies
specific target gene sequences. A fluorescent dye that binds to double-stranded DNA is used to
monitor the amplification in real-time. The cycle at which the fluorescence crosses a certain
threshold (the Cq value) is inversely proportional to the initial amount of target mRNA.

Methodology:

o RNA Extraction and cDNA Synthesis: Total RNA is isolated from treated and untreated
samples (cells or tissues) using a suitable RNA extraction kit. The quality and quantity of
RNA are assessed. First-strand cDNA is then synthesized from the RNA using a reverse
transcriptase enzyme.

e (PCR Reaction: The gPCR reaction is set up in a 96- or 384-well plate containing the cDNA
template, forward and reverse primers for the target genes (e.g., ABCA1, CPT1a) and a
reference gene (e.g., GAPDH, ACTB), and a qPCR master mix containing DNA polymerase
and a fluorescent dye (e.g., SYBR Green).
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» Thermal Cycling: The plate is placed in a real-time PCR thermal cycler, and the amplification
program is run.

o Data Analysis: The Cq values are determined for each sample and target gene. The relative
expression of the target genes is calculated using the AACq method, normalizing the
expression to the reference gene and comparing the treated samples to the untreated
controls to determine the fold change.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial
respiration, in live cells.

Principle: The Seahorse XF Analyzer creates a transient microchamber in each well of a
specialized microplate, allowing for the real-time measurement of changes in oxygen
concentration in the media surrounding the cells. By sequentially injecting pharmacological
agents that modulate different components of the electron transport chain, a comprehensive
profile of mitochondrial function can be obtained.

Methodology:

o Cell Seeding: Muscle cells (e.g., myoblasts or myotubes) are seeded into the wells of a
Seahorse XF cell culture microplate and allowed to adhere.

o Assay Preparation: The cell culture medium is replaced with a specialized assay medium,
and the cells are incubated in a non-CO2 incubator. A sensor cartridge containing the
pharmacological agents (oligomycin, FCCP, and a mixture of rotenone and antimycin A) is
hydrated and calibrated.

o Seahorse XF Analysis: The cell plate and sensor cartridge are loaded into the Seahorse XF
Analyzer. The instrument measures the basal OCR and then sequentially injects the
modulators:

o Oligomycin: Inhibits ATP synthase, revealing the OCR linked to ATP production.

o FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and
induces maximal respiration.
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o Rotenone/Antimycin A: Inhibit Complex | and 1l of the electron transport chain,
respectively, shutting down mitochondrial respiration and revealing non-mitochondrial
oxygen consumption.

» Data Analysis: The OCR data is used to calculate key parameters of mitochondrial function,
including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory
capacity. The effect of Bocidelpar on these parameters can be assessed by pre-treating the
cells with the compound before the assay.

Conclusion

Bocidelpar is a selective PPARd modulator that effectively activates its target receptor, leading
to the upregulation of genes involved in fatty acid oxidation and mitochondrial biogenesis.
While preclinical studies showed promise in improving mitochondrial and muscle function, the
compound ultimately failed to demonstrate sufficient efficacy in a Phase 2 clinical trial for
Primary Mitochondrial Myopathy, leading to the discontinuation of its development. The data
and methodologies presented in this guide provide a detailed technical overview of
Bocidelpar's mechanism of action and the experimental approaches used to characterize its
function. This information remains valuable for the scientific community in the ongoing effort to
develop novel therapeutics for mitochondrial and muscular diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ppar-modulator]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b10830031#what-is-the-function-of-bocidelpar-as-a-ppar-modulator
https://www.benchchem.com/product/b10830031#what-is-the-function-of-bocidelpar-as-a-ppar-modulator
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10830031?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

